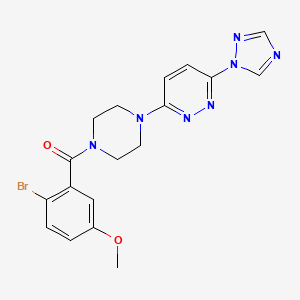
5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins involved in disease progression. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide have been studied in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide in lab experiments is its broad range of biological activities, which make it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide. One of the potential directions is to investigate its role in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Moreover, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for better drug delivery. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a promising compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. Its broad range of biological activities and potential therapeutic applications make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for better drug delivery.
Synthesemethoden
The synthesis of 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide involves the reaction of 5-phenylisoxazole-3-carboxylic acid with p-tolylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 3-bromo-1-chloropropane to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. It has been found to exhibit anticancer, antifungal, and antibacterial properties. Moreover, it has also been investigated for its potential role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-7-9-19(10-8-15)25-14-17(11-21(25)26)22(27)23-13-18-12-20(28-24-18)16-5-3-2-4-6-16/h2-10,12,17H,11,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIUXYAWIAMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2672214.png)
![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)

methanone](/img/structure/B2672227.png)
![5-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B2672229.png)
![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)

